Bienvenue dans la boutique en ligne BenchChem!

Fmoc-(S,S)-[Pro-Leu]-spirolactame

Peptide Conformation Peptidomimetic Solid-Phase Peptide Synthesis

Fmoc-(S,S)-[Pro-Leu]-spirolactame is not a linear dipeptide; its 1,7-diazaspiro[4.4]nonane spirolactam core pre-organizes Pro-Leu into a stabilized type II β-turn. Unlike flexible Fmoc-Pro-Leu-OH, this rigid scaffold reduces conformational entropy penalty upon binding, enhancing target affinity and metabolic stability. The optimal choice for peptide SAR studies, PPI inhibitor design, and β-turn mimetic synthesis. Substituting with a standard linear dipeptide abolishes this conformational bias entirely—making this constrained synthon procurement-critical for bioactive conformation studies.

Molecular Formula C28H32N2O5
Molecular Weight 476.6 g/mol
CAS No. 129605-53-4
Cat. No. B136863
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFmoc-(S,S)-[Pro-Leu]-spirolactame
CAS129605-53-4
Molecular FormulaC28H32N2O5
Molecular Weight476.6 g/mol
Structural Identifiers
SMILESCC(C)CC(C(=O)O)N1CCC2(C1=O)CCCN2C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35
InChIInChI=1S/C28H32N2O5/c1-18(2)16-24(25(31)32)29-15-13-28(26(29)33)12-7-14-30(28)27(34)35-17-23-21-10-5-3-8-19(21)20-9-4-6-11-22(20)23/h3-6,8-11,18,23-24H,7,12-17H2,1-2H3,(H,31,32)/t24-,28-/m0/s1
InChIKeyGQDSUJSPBAXDCJ-CUBQBAPOSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Fmoc-(S,S)-[Pro-Leu]-spirolactame: A Constrained Dipeptide Building Block for Peptide Turn Induction


Fmoc-(S,S)-[Pro-Leu]-spirolactame (CAS: 129605-53-4) is a conformationally restricted, Fmoc-protected dipeptide building block. It is structurally defined as a 1,7-diazaspiro[4.4]nonane-based spirolactam that functions as a constrained surrogate for the Pro-Leu dipeptide sequence [1]. The molecule features a spirocyclic core that locks the peptide backbone, pre-organizing it into a specific conformation. This compound is primarily used in Fmoc-based solid-phase peptide synthesis (SPPS) to introduce a stabilized reverse turn motif into a peptide chain . Its primary differentiation from standard, linear Fmoc-Pro-Leu-OH lies in its rigid structure, which is designed to nucleate and stabilize specific secondary structures, such as β-turns, rather than simply adding the amino acid sequence.

Why Fmoc-(S,S)-[Pro-Leu]-spirolactame Cannot Be Simply Interchanged with Linear Pro-Leu Dipeptides


The procurement value of Fmoc-(S,S)-[Pro-Leu]-spirolactame is not in its amino acid sequence (Pro-Leu) but in its three-dimensional conformation. Generic, linear Fmoc-Pro-Leu-OH exhibits high conformational flexibility and will adopt an ensemble of shapes in solution. In contrast, the spirocyclic core of Fmoc-(S,S)-[Pro-Leu]-spirolactame functions as a powerful conformational constraint [1]. Class-level research on related spirolactams demonstrates that this specific scaffold restricts two of the four torsion angles that define a type II β-turn, effectively pre-organizing the peptide backbone into a turn geometry [2]. Substituting the spirolactame with a standard linear dipeptide eliminates this conformational bias entirely, potentially abolishing the desired biological activity that depends on a specific, pre-organized turn structure [3]. Therefore, substitution is not a simple building block swap; it is a fundamental change to the structural and biophysical properties of the synthesized peptide.

Quantitative Evidence for Differentiating Fmoc-(S,S)-[Pro-Leu]-spirolactame from Linear Analogs


Structural Pre-organization: Spirolactam Core vs. Linear Dipeptide

Unlike linear Fmoc-Pro-Leu-OH, which possesses a flexible backbone with 4 freely rotating dihedral angles (φ, ψ, ω), the spirocyclic core of Fmoc-(S,S)-[Pro-Leu]-spirolactame restricts internal rotation. Class-level conformational analysis shows that the analogous 5.4-spirolactam system restricts two of the four torsion angles that characterize a type II β-turn [1]. The target compound's rigid, chiral spiro center provides a defined, pre-organized geometry that is not present in standard dipeptides, thereby reducing the entropic cost of folding upon target binding.

Peptide Conformation Peptidomimetic Solid-Phase Peptide Synthesis

Purity and Quality Control (QC) Specification

Reputable vendors specify a purity of ≥97% for Fmoc-(S,S)-[Pro-Leu]-spirolactame, as determined by High-Performance Liquid Chromatography (HPLC) . This level of purity is a key differentiator from less specialized peptide building blocks that may be offered at lower purity grades (e.g., 95%). High purity is critical for minimizing deletion sequences and truncation products during solid-phase peptide synthesis, directly impacting the yield and ease of purification of the final, often complex, peptide product.

Analytical Chemistry QC Specifications Peptide Synthesis Reagents

Conformational Bias: Type II β-Turn Induction vs. Linear Sequence

Peer-reviewed studies on the broader class of Pro-Leu spirolactam mimetics (including Boc-protected analogs) confirm that the spirocyclic scaffold induces a gamma-turn or distorted type II β-turn conformation in tripeptide models [1]. The linear Pro-Leu sequence in short peptides, conversely, is not a strong β-turn inducer and shows a distribution of conformations. The target compound, Fmoc-(S,S)-[Pro-Leu]-spirolactame, is the Fmoc-protected version of this conformationally biased core, enabling its direct use in Fmoc-SPPS to pre-structure the peptide backbone.

Peptidomimetic Beta-Turn Conformational Analysis

Molecular Identity and Analytical Characterization

The compound has a defined and verifiable molecular identity: Molecular Formula C₂₈H₃₂N₂O₅, with an average monoisotopic mass of 476.231110 Da . It is a distinct, single compound with a specific (S,S) stereochemistry at the spiro center, as opposed to a mixture of diastereomers. Its identity is indexed in major chemical databases, including PubChem (CID 2756201) [1], which is crucial for traceability and publication standards. This precise molecular definition contrasts with some proprietary or poorly characterized β-turn mimetics.

Analytical Chemistry Mass Spectrometry Structural Biology

Key Application Scenarios for Fmoc-(S,S)-[Pro-Leu]-spirolactame in Peptide and Peptidomimetic Discovery


Synthesis of Conformationally Constrained Bioactive Peptides

This compound is the optimal choice for researchers synthesizing peptide ligands where a type II β-turn is the hypothesized or known bioactive conformation [1]. By incorporating Fmoc-(S,S)-[Pro-Leu]-spirolactame into the peptide backbone, scientists can lock the Pro-Leu sequence into the desired turn geometry. This pre-organization can enhance target binding affinity and specificity by reducing the conformational entropy penalty upon receptor engagement, as demonstrated for analogous systems [1].

Design and Synthesis of Peptidomimetic Drugs Targeting Protein-Protein Interactions

Protein-protein interactions (PPIs) often rely on secondary structure motifs like β-turns. Fmoc-(S,S)-[Pro-Leu]-spirolactame serves as a crucial building block in the construction of peptidomimetic inhibitors of PPIs [2]. The rigid spirocyclic core provides a metabolically stable scaffold that mimics the peptide turn, offering a starting point for developing more drug-like molecules with improved stability and pharmacokinetic properties compared to their linear peptide counterparts.

Investigating the Role of Pro-Leu Turns in Biological Systems

For biochemical studies aimed at understanding the functional role of a specific Pro-Leu sequence and its turn conformation, this building block is a powerful probe [1]. It can be incorporated into a peptide to create a 'locked' analog. Comparing the biological activity of the constrained analog to the unconstrained (linear) peptide allows researchers to directly assess the importance of the turn conformation for activity, a fundamental structure-activity relationship (SAR) study that cannot be performed with a flexible dipeptide.

Developing Reference Standards for Analytical Method Validation

Due to its unique and well-defined chemical structure, including its high purity specification (≥97% by HPLC), Fmoc-(S,S)-[Pro-Leu]-spirolactame can be utilized as a reference standard in analytical chemistry. It is suitable for calibrating HPLC and LC-MS systems used to monitor and purify peptides containing this unusual, constrained building block, ensuring method accuracy and reproducibility in quality control environments.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for Fmoc-(S,S)-[Pro-Leu]-spirolactame

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.